(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of ethyl glycinate hydrochloride with 1,3-thiazolidinedione in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid include:
Thiazolidinediones: These compounds have a similar thiazolidine ring structure and are used as antidiabetic agents.
Thiazolothiazoles: These compounds have a fused thiazole-thiazole ring system and are used in optoelectronic applications.
Uniqueness
This compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVGLFPGDKTDK-CNZKWPKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1N[C@H](CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369302 | |
Record name | SBB017044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205985-92-8 | |
Record name | (4S)-2-Ethyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205985-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB017044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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